4-[(5-methyl-1,2-oxazol-3-yl)methyl]-N-(1-methylsulfonylpropan-2-yl)piperazine-1-carboxamide
Description
4-[(5-methyl-1,2-oxazol-3-yl)methyl]-N-(1-methylsulfonylpropan-2-yl)piperazine-1-carboxamide is a synthetic compound that belongs to the class of oxazole derivatives. Oxazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties
Properties
IUPAC Name |
4-[(5-methyl-1,2-oxazol-3-yl)methyl]-N-(1-methylsulfonylpropan-2-yl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O4S/c1-11(10-23(3,20)21)15-14(19)18-6-4-17(5-7-18)9-13-8-12(2)22-16-13/h8,11H,4-7,9-10H2,1-3H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWISPCXSAFUNSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)CN2CCN(CC2)C(=O)NC(C)CS(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5-methyl-1,2-oxazol-3-yl)methyl]-N-(1-methylsulfonylpropan-2-yl)piperazine-1-carboxamide typically involves multiple steps:
Formation of the oxazole ring: The oxazole ring can be synthesized through cyclodehydration of appropriate precursors under acidic conditions.
Attachment of the piperazine moiety: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Introduction of the carboxamide group: The carboxamide group is typically introduced through acylation reactions using carboxylic acid derivatives and amines.
Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce the number of steps. This can include the use of one-pot reactions and environmentally friendly reagents to minimize waste and improve efficiency .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products:
Oxidation products: Hydroxyl or carbonyl derivatives.
Reduction products: Amines or alcohols.
Substitution products: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
4-[(5-methyl-1,2-oxazol-3-yl)methyl]-N-(1-methylsulfonylpropan-2-yl)piperazine-1-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(5-methyl-1,2-oxazol-3-yl)methyl]-N-(1-methylsulfonylpropan-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Aleglitazar: An antidiabetic oxazole derivative.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
Uniqueness: 4-[(5-methyl-1,2-oxazol-3-yl)methyl]-N-(1-methylsulfonylpropan-2-yl)piperazine-1-carboxamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other oxazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
